molecular formula C34H38N4O2 B11476199 3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11476199
M. Wt: 534.7 g/mol
InChI Key: DFVFJGJCWKJBRM-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring.
  • Its complex structure includes multiple functional groups, making it an intriguing target for synthesis and study.
  • Preparation Methods

      Synthetic Routes: While there are various synthetic approaches, one notable method involves microwave-assisted synthesis.

      Reaction Conditions: The specific reaction conditions for this compound would depend on the chosen synthetic route.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity and limited commercial applications.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed would depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Medicine: Benzodiazepines, including this compound, have been studied for their anxiolytic, sedative, and anticonvulsant properties.

      Neurobiology: They interact with GABA receptors, enhancing inhibitory neurotransmission.

      Antioxidant Potential: Some derivatives exhibit antioxidant activity.

      Other Fields: Further research may reveal applications in cancer therapy, neurodegenerative diseases, and more.

  • Mechanism of Action

      GABA Receptors: This compound likely acts on GABA A receptors, modulating chloride ion channels and promoting inhibitory neurotransmission.

      Anxiolytic Effect: By enhancing GABAergic transmission, it exerts anxiolytic effects.

  • Comparison with Similar Compounds

      Uniqueness: Its specific substituents and fused ring system distinguish it from other benzodiazepines.

      Similar Compounds: While I don’t have a comprehensive list, related compounds include diazepam, lorazepam, and alprazolam.

    Properties

    Molecular Formula

    C34H38N4O2

    Molecular Weight

    534.7 g/mol

    IUPAC Name

    9,9-dimethyl-6-(4-methylphenyl)-5-[2-(2-pyridin-3-ylpiperidin-1-yl)acetyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C34H38N4O2/c1-23-13-15-24(16-14-23)33-32-27(19-34(2,3)20-30(32)39)36-26-10-4-5-12-29(26)38(33)31(40)22-37-18-7-6-11-28(37)25-9-8-17-35-21-25/h4-5,8-10,12-17,21,28,33,36H,6-7,11,18-20,22H2,1-3H3

    InChI Key

    DFVFJGJCWKJBRM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CN5CCCCC5C6=CN=CC=C6

    Origin of Product

    United States

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